molecular formula C14H20N4O2 B10770186 (2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile

Cat. No.: B10770186
M. Wt: 276.33 g/mol
InChI Key: VZOVKVCGZDERPK-TXEJJXNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPPI 1c hydrochloride involves the reaction of 1-hydroxymethylcyclopentylamine with acetyl chloride to form an intermediate, which is then reacted with 2,5-cis-pyrrolidinedicarbonitrile. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for DPPI 1c hydrochloride typically involve large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

DPPI 1c hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DPPI 1c hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

DPPI 1c hydrochloride exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. By inhibiting DPP-IV, DPPI 1c hydrochloride increases the levels of GLP-1, which in turn enhances insulin secretion and improves glucose tolerance. The molecular targets and pathways involved include the binding of DPPI 1c hydrochloride to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DPPI 1c hydrochloride is unique in its high selectivity for DPP-IV over other enzymes with DPP-like activity. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, DPPI 1c hydrochloride has shown significant efficacy in increasing plasma GLP-1 levels and improving glucose tolerance in diabetic models .

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile

InChI

InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12+

InChI Key

VZOVKVCGZDERPK-TXEJJXNPSA-N

Isomeric SMILES

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N

Origin of Product

United States

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